molecular formula C9H7ClF3NO3 B3026521 Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate CAS No. 1003708-08-4

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Cat. No.: B3026521
CAS No.: 1003708-08-4
M. Wt: 269.60
InChI Key: FLUHLRSUIMWSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and effects on cell function and signal transduction.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting cellular processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate derivatives with trifluoromethoxy, amino, and chloro groups. Examples include:

  • Methyl 2-amino-5-(trifluoromethyl)benzoate
  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Uniqueness

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its stability and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3/c1-16-8(15)5-2-4(17-9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUHLRSUIMWSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)OC(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662805
Record name Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-08-4
Record name Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.